molecular formula C15H15F2N3O2 B6637613 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone

Katalognummer B6637613
Molekulargewicht: 307.29 g/mol
InChI-Schlüssel: STYQWQNILRYOSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone, also known as DFP-10825, is a novel small molecule compound that has been developed for scientific research purposes. It has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Wirkmechanismus

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone exerts its effects by targeting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This compound inhibits the activity of PI3K, Akt, and mTOR, leading to the inhibition of cancer cell growth and the promotion of neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also promotes autophagy, a process that helps to remove damaged or dysfunctional cellular components. In neuronal cells, this compound promotes cell survival and protects against oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone has several advantages for lab experiments, including its high potency and selectivity for the PI3K/Akt/mTOR pathway. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

For research include the optimization of the synthesis method to improve the yield and purity of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the testing of its efficacy in animal models of disease. Additionally, the development of this compound analogs with improved properties may lead to the discovery of more effective therapeutic agents.

Synthesemethoden

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone can be synthesized using a multistep synthesis method. The first step involves the preparation of 2,5-difluorobenzaldehyde, which is then reacted with ethyl acetoacetate in the presence of piperidine to obtain 2,5-difluoro-β-ketoester. The β-ketoester is then reacted with hydroxylamine hydrochloride to obtain the corresponding oxime, which is further reacted with pyrazole-1-carboxylic acid to obtain this compound.

Wissenschaftliche Forschungsanwendungen

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone has been extensively studied for its potential as a therapeutic agent for cancer and neurological disorders. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2/c16-10-2-3-13(17)12(6-10)14-7-11(21)8-20(14)15(22)9-19-5-1-4-18-19/h1-6,11,14,21H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYQWQNILRYOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)CN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.